Tricalcium silicate

Dental Materials Endodontics Mechanical Properties

Researchers requiring phase-pure tricalcium silicate for biomedical cements face inconsistent hydration kinetics from generic calcium silicate phases. Our C3S (CAS 12168-85-3) provides: - Rapid setting (15-17 min) and high compressive strength (88.8-104.8 MPa), exceeding traditional MTA. - Approximately 50% less microleakage vs. glass ionomer in deep carious lesions. - Induced apatite formation in SBF, enabling bone void filler and spinal fusion applications.

Molecular Formula Ca3O5Si
Molecular Weight 228.3 g/mol
CAS No. 12168-85-3
Cat. No. B076754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricalcium silicate
CAS12168-85-3
Synonymsiodentine
Ca3SiO5
tricalcium silicate
tricalcium silicon pentaoxide
Molecular FormulaCa3O5Si
Molecular Weight228.3 g/mol
Structural Identifiers
SMILES[O-][Si]([O-])([O-])[O-].O=[Ca].[Ca+2].[Ca+2]
InChIInChI=1S/3Ca.O4Si.O/c;;;1-5(2,3)4;/q;2*+2;-4;
InChIKeyBCAARMUWIRURQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricalcium Silicate: Primary Reactive Phase


Tricalcium silicate (Ca₃SiO₅, C3S, CAS 12168-85-3) is the most reactive and abundant mineral phase in Portland cement clinker, typically comprising 50–70% of its mass [1]. It serves as the primary hydraulic binder responsible for early strength development in cementitious systems. In biomedical contexts, high-purity (99%) tricalcium silicate cement has been identified as a viable replacement for the Portland cement component in Mineral Trioxide Aggregate (MTA) due to its controlled composition, rapid hydration kinetics, and production of calcium hydroxide and calcium silicate hydrate (C-S-H) upon setting [2].

High-purity C3S (99%) for controlled hydration and composition
Primary hydraulic binder responsible for early strength development
Viable replacement for Portland cement in MTA-type biomaterial research

Why Tricalcium Silicate Substitution Fails


Generic substitution of calcium silicate phases fails due to profound differences in hydration kinetics, mechanical strength development, and calcium ion release profiles. For example, dicalcium silicate (C2S) hydrates significantly slower than C3S, offering lower early strength but higher long-term strength [1]. Conversely, tricalcium aluminate (C3A) hydrates extremely rapidly, causing undesirable flash setting and high heat release, while also increasing solubility and compromising long-term stability [2]. These disparities in setting behavior and leachate chemistry directly impact clinical handling, sealing ability, and bioactivity, making phase-specific selection critical for endodontic and restorative applications [3].

Dicalcium silicate (C2S) Hydrates significantly slower, providing lower early strength and delayed setting; early load-bearing profile may not transfer.
Tricalcium aluminate (C3A) Rapid flash setting and high heat release compromise handling; increased solubility undermines long-term stability and ion release control.
Portland cement (mixed phases) Variable phase composition and trace elements cause batch-dependent hydration kinetics and leachate chemistry, limiting reproducibility.

Tricalcium Silicate Quantitative Evidence


Compressive Strength vs. Dicalcium Silicate Cements

In a direct comparative study of tricalcium silicate (C3S) and dicalcium silicate (C2S) composite cements (SCC), the optimal formulation containing 80 wt% C3S and 20 wt% C2S achieved a compressive strength of 26.4 MPa after 1 day and 54.1 MPa after 28 days, which was superior to either pure C3S or pure C2S [1]. A separate study on mineral trioxide aggregate (MTA) formulations with varying C3S/C2S ratios demonstrated that increasing C3S content directly enhanced early strength development and pH elevation during setting [2].

Compressive Strength
Head-to-head
54.1 MPa 28 d (80% C3S + 20% C2S)
vs
Inferior Pure C3S or pure C2S
Composite with 20% C2S optimizes early and later strength; C3S remains the primary strength driver.
L/P ratio 0.5 mL/g; cured in deionized water.
Dental Materials Endodontics Mechanical Properties

Setting Time and Strength: C3A Addition

A direct study on the addition of tricalcium aluminate (C3A) to tricalcium silicate (C3S) revealed a dose-dependent acceleration of setting and increase in early strength. With 15% C3A addition, the initial setting time decreased from 110 minutes (pure C3S) to 43 minutes, and the final setting time from 220 minutes to 97 minutes. Concurrently, 1-day compressive strength increased from 6.75 MPa to 16.20 MPa, and 28-day strength from 17.73 MPa to 29.13 MPa [1]. However, bioactivity and biocompatibility were best preserved at C3A additions ≤10%, highlighting a formulation trade-off [2].

C3A Acceleration Effect
Head-to-head
+140%
1-day compressive strength with 15% C3A vs pure C3S
C3A markedly accelerates early strength but biocompatibility optimal at ≤10% addition.
Setting time reduced from 110 min to 43 min (initial).
Endodontic Cements Setting Kinetics Material Formulation

Microleakage and Bond Strength vs. Glass Ionomer

In a comparative in vitro study, tricalcium silicate-based restorative material (Biodentine) exhibited significantly less microleakage than glass ionomer cement (Fuji IX GP) in both primary and permanent teeth. The mean microleakage score for Biodentine was 0.76 (permanent) and 0.60 (primary), compared to 1.52 and 1.56 for glass ionomer, respectively (P=0.02 and P=0.006) [1]. However, glass ionomer cement demonstrated superior shear bond strength to dentin.

Microleakage
Head-to-head
0.76 / 0.60 Permanent / Primary teeth (C3S-based)
vs
1.52 / 1.56 Glass ionomer cement
Reported ~50% lower dye penetration scores; supports improved marginal seal in deep caries models.
Shear bond strength was lower for C3S material; class II cavities, open sandwich technique.
Restorative Dentistry Microleakage Shear Bond Strength

Setting Time and Strength vs. MTA Angelus

A 2024 study comparing an experimental tricalcium silicate-based cement (ETSC) with Biodentine and White MTA-Angelus found that ETSC and Biodentine (both >99% C3S-based) had initial setting times of 17.3 and 15 minutes respectively, while MTA-Angelus took significantly longer [1]. Compressive strength of Biodentine reached 88.8 MPa, compared to ~27.3 MPa for MTA-Angelus in a separate study [2]. These differences are attributed to the higher purity and optimized particle size of the tricalcium silicate phase.

Strength vs. MTA
Head-to-head
~3.3×
Higher compressive strength (88.8 MPa vs 27.3 MPa)
High-purity C3S enables faster setting and significantly higher load-bearing capacity in endodontic repair research.
Setting time 15–17.3 min (vs significantly longer for MTA-Angelus). Per ISO 6876/2012, ISO 9917-1/2019.
Pulp Capping Endodontic Repair Physicochemical Properties

Tricalcium Silicate Application Scenarios


High-Strength Endodontic Repair and Pulp Capping

Tricalcium silicate cements, such as Biodentine, are indicated for pulp capping and endodontic repair due to their rapid setting (15–17 minutes) and high compressive strength (88.8–104.8 MPa), which significantly exceeds that of traditional MTA (27.3 MPa) [1][2]. This makes them ideal for load-bearing applications where immediate restoration is required.

Deep Caries Management: Marginal Seal

For deep carious lesions extending below the cemento-enamel junction, tricalcium silicate-based restorative materials demonstrate approximately 50% less microleakage compared to glass ionomer cements [3]. This superior sealing ability is critical for preventing secondary caries and ensuring long-term restoration success.

Bone Repair: Tunable Bioactivity and Strength

Tricalcium silicate-dicalcium silicate composite cements (SCC) with 80% C3S and 20% C2S achieve 54.1 MPa compressive strength at 28 days while inducing apatite formation in simulated body fluid [4]. This balance of mechanical and bioactive properties makes them suitable for bone void fillers and spinal fusion applications.

Application
Selection Property
Validation Focus
Endodontic repair research / pulp capping models
High early compressive strength (reported up to ~90 MPa), rapid setting (15–17 min)
Compressive strength per ISO 6876, setting time, calcium hydroxide release
Deep caries management model (marginal seal studies)
Reported lower microleakage scores (0.60–0.76) relative to glass ionomer cements
Dye penetration assessment, interfacial seal integrity, bond durability
Bone void filler / spinal fusion research models
Balanced mechanical strength (54.1 MPa at 28 d) and apatite-forming bioactivity in SBF
Compressive strength over time, in vitro apatite formation, cytocompatibility screening

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